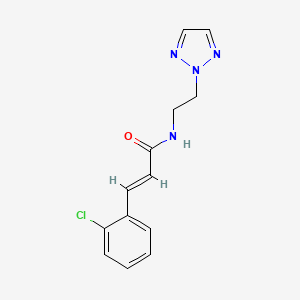

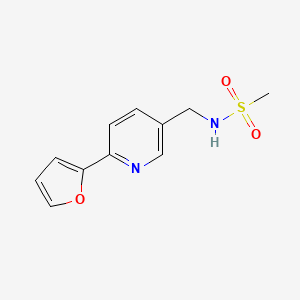

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of acrylamide, which is a class of compounds known for their reactivity and wide use in polymer production. It also contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The presence of the triazole ring often imparts unique chemical properties to the compound.

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, acrylamides are typically synthesized through the reaction of acrylonitrile with a primary amine. The 1,2,3-triazole ring can be synthesized through a variety of methods, including the Huisgen cycloaddition, a type of click chemistry.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acrylamide group (a double bond between a carbon and nitrogen atom), the 1,2,3-triazole ring, and a phenyl ring substituted with a chlorine atom. These functional groups would likely confer specific chemical properties to the compound.Chemical Reactions Analysis

Again, without specific studies on this compound, it’s difficult to predict its exact chemical behavior. However, acrylamides are known to undergo polymerization reactions, and triazoles can participate in various reactions due to the presence of nitrogen atoms in the ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acrylamide group might make it a good candidate for polymerization reactions. The chlorine-substituted phenyl ring could influence its lipophilicity, which might affect its behavior in biological systems.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study discusses the synthesis of photo-cross-linkable polymers that have shown significant efficacy as corrosion inhibitors for mild steel in a hydrochloric acid medium. These polymers, characterized by various spectroscopic techniques, demonstrated their inhibitory action through electrochemical impedance spectroscopy, potentiodynamic polarization measurements, and surface analysis, suggesting their potential in corrosion prevention applications (Baskar et al., 2014).

Polymer Chemistry and Applications

Another study detailed the preparation of a salts- and pH-responsive copolymer, showing excellent fluorescence properties. This research provides a theoretical basis for creating smart hydrogels for controlled drug release, demonstrating the compound's relevance in developing advanced materials for medical applications (Wang et al., 2007).

Environmental and Biological Studies

Further, a detailed review on acrylamide chemistry, biochemistry, and safety was found, covering non-food and food sources of acrylamide, its environmental and dietary exposure, and its effects on human health. This comprehensive review underscores the importance of understanding acrylamide's role in food science and toxicology, offering insights into mitigating its potential health risks (Friedman, 2003).

Adsorption and Selectivity

Research on the synthesis and adsorption properties of ion-imprinted polymers based on a novel functional monomer for selective Ni(ii) removal illustrates the compound's utility in environmental cleanup and metal recovery. The study highlights the polymer's excellent selectivity and high affinity for Ni(ii), showcasing the potential for targeted removal of specific metal ions from complex samples (Zhao et al., 2021).

Thermoresponsive Polymers

Another notable application is the synthesis of thermoresponsive homopolymers tunable by pH and CO2. This study presents the development of polymers with lower critical solution temperatures that can be adjusted by altering the pH value of their aqueous solutions, indicating potential uses in smart materials and biotechnology (Jiang et al., 2014).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Acrylamides can be irritants and have been associated with neurotoxic effects. Therefore, it’s important to use proper personal protective equipment when handling this compound.

Zukünftige Richtungen

Future research on this compound could involve exploring its potential applications, such as in the development of new polymers or as a potential bioactive molecule. Further studies could also focus on understanding its physical and chemical properties in more detail.

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRVTBQRWYJCQH-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(2-chlorophenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)

![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)

![Butyric acid 4-[butyryl-(toluene-4-sulfonyl)-amino]-2,6-dichloro-phenyl ester](/img/structure/B2690938.png)

![N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2690939.png)

![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)

![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)

![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)